Cas no 15070-17-4 (N-(2-aminoethyl)-2-phenylacetamide)
N-(2-aminoethyl)-2-phenylacetamide Chemical and Physical Properties
Names and Identifiers
-
- Benzeneacetamide, N-(2-aminoethyl)-
- G25367
- 2-(Phenylacetamido)ethylamine
- EN300-61545
- AKOS000157331
- N-(2-aminoethyl)-2-phenylacetamide
- SCHEMBL4528693
- 15070-17-4
- Z285226374
- ZIMOHSZCIYGHAR-UHFFFAOYSA-N
-
- Inchi: 1S/C10H14N2O/c11-6-7-12-10(13)8-9-4-2-1-3-5-9/h1-5H,6-8,11H2,(H,12,13)
- InChI Key: ZIMOHSZCIYGHAR-UHFFFAOYSA-N
- SMILES: O=C(CC1C=CC=CC=1)NCCN
Computed Properties
- Exact Mass: 178.110613074g/mol
- Monoisotopic Mass: 178.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 55.1Ų
N-(2-aminoethyl)-2-phenylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A620395-25mg |
N-(2-aminoethyl)-2-phenylacetamide |
15070-17-4 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A620395-50mg |
N-(2-aminoethyl)-2-phenylacetamide |
15070-17-4 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | A620395-250mg |
N-(2-aminoethyl)-2-phenylacetamide |
15070-17-4 | 250mg |
$ 320.00 | 2022-06-07 | ||
| Enamine | EN300-61545-0.05g |
N-(2-aminoethyl)-2-phenylacetamide |
15070-17-4 | 95.0% | 0.05g |
$66.0 | 2025-03-21 | |
| Enamine | EN300-61545-0.1g |
N-(2-aminoethyl)-2-phenylacetamide |
15070-17-4 | 95.0% | 0.1g |
$98.0 | 2025-03-21 | |
| Enamine | EN300-61545-0.25g |
N-(2-aminoethyl)-2-phenylacetamide |
15070-17-4 | 95.0% | 0.25g |
$142.0 | 2025-03-21 | |
| Enamine | EN300-61545-0.5g |
N-(2-aminoethyl)-2-phenylacetamide |
15070-17-4 | 95.0% | 0.5g |
$271.0 | 2025-03-21 | |
| Enamine | EN300-61545-1.0g |
N-(2-aminoethyl)-2-phenylacetamide |
15070-17-4 | 95.0% | 1.0g |
$371.0 | 2025-03-21 | |
| Enamine | EN300-61545-2.5g |
N-(2-aminoethyl)-2-phenylacetamide |
15070-17-4 | 95.0% | 2.5g |
$726.0 | 2025-03-21 | |
| Enamine | EN300-61545-5.0g |
N-(2-aminoethyl)-2-phenylacetamide |
15070-17-4 | 95.0% | 5.0g |
$1075.0 | 2025-03-21 |
N-(2-aminoethyl)-2-phenylacetamide Related Literature
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N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Hui Liu,Deyong Su,Guolin Cheng,Jimin Xu,Xinyan Wang,Yuefei Hu Org. Biomol. Chem., 2010,8, 1899-1904
Additional information on N-(2-aminoethyl)-2-phenylacetamide
Benzeneacetamide, N-(2-aminoethyl)- (CAS No. 15070-17-4): A Comprehensive Overview
Benzeneacetamide, N-(2-aminoethyl)- (CAS No. 15070-17-4) is a specialized organic compound with significant applications in pharmaceutical and biochemical research. This compound, also known as N-(2-aminoethyl)benzeneacetamide, features a unique molecular structure that combines an aromatic benzene ring with an acetamide group and an aminoethyl side chain. Its versatility makes it a valuable intermediate in the synthesis of various bioactive molecules.
The chemical formula of Benzeneacetamide, N-(2-aminoethyl)- is C10H14N2O, with a molecular weight of 178.23 g/mol. Its structure includes a phenylacetamide core, which is modified by the addition of an aminoethyl group at the nitrogen position. This modification enhances its solubility in polar solvents like water and ethanol, making it particularly useful in laboratory settings.
One of the most common applications of Benzeneacetamide, N-(2-aminoethyl)- is in the development of pharmaceutical compounds. Researchers often utilize this molecule as a building block in the synthesis of drug candidates targeting neurological and metabolic disorders. Its structural features allow for further functionalization, enabling the creation of more complex molecules with potential therapeutic effects.
In recent years, the demand for N-(2-aminoethyl)benzeneacetamide has increased due to its role in peptide synthesis and bioconjugation chemistry. Scientists are exploring its use in creating peptide-based drugs and diagnostic agents, particularly in the fields of oncology and immunology. The compound's ability to form stable amide bonds makes it an attractive choice for these applications.
The synthesis of Benzeneacetamide, N-(2-aminoethyl)- typically involves the reaction of phenylacetyl chloride with ethylenediamine under controlled conditions. This process requires careful monitoring to ensure high purity and yield. Analytical techniques such as HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy are commonly employed to characterize the final product.
From a safety perspective, Benzeneacetamide, N-(2-aminoethyl)- should be handled with standard laboratory precautions. While not classified as highly hazardous, it's recommended to use personal protective equipment (PPE) when working with this compound. Proper storage conditions include keeping it in a cool, dry place away from strong oxidizing agents.
The market for N-(2-aminoethyl)benzeneacetamide derivatives has seen steady growth, particularly in the pharmaceutical and biotechnology sectors. With increasing interest in targeted drug delivery systems and personalized medicine, this compound has gained attention as a potential linker molecule in antibody-drug conjugates (ADCs).
Environmental considerations for Benzeneacetamide, N-(2-aminoethyl)- include proper disposal methods to prevent contamination. While it's not considered highly toxic to aquatic life, responsible waste management practices should be followed. Many research institutions now prioritize green chemistry approaches when working with such compounds to minimize environmental impact.
Recent advancements in computational chemistry have enabled better understanding of Benzeneacetamide, N-(2-aminoethyl)- interactions at the molecular level. Researchers are using molecular docking studies to predict how this compound might interact with biological targets, potentially leading to more efficient drug discovery processes.
Quality control for N-(2-aminoethyl)benzeneacetamide is crucial in industrial applications. Manufacturers typically provide certificates of analysis (CoA) that detail purity levels, typically ≥95% or higher for research-grade material. Impurity profiling is particularly important when the compound is intended for pharmaceutical applications.
The future outlook for Benzeneacetamide, N-(2-aminoethyl)- appears promising, with potential applications emerging in nanotechnology and material science. Some studies are investigating its use as a surface modifier for nanoparticles or as a component in smart materials that respond to specific biological stimuli.
For researchers interested in working with Benzeneacetamide, N-(2-aminoethyl)-, several commercial suppliers offer this compound in various quantities. It's important to verify the supplier's reputation and the compound's purity before purchase, especially for sensitive applications. Many suppliers now provide technical data sheets and safety information online for easy reference.
In conclusion, Benzeneacetamide, N-(2-aminoethyl)- (CAS No. 15070-17-4) represents an important chemical building block with diverse applications in modern chemistry and biology. Its unique structural features and reactivity profile continue to make it valuable for researchers across multiple disciplines, from medicinal chemistry to materials engineering.
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